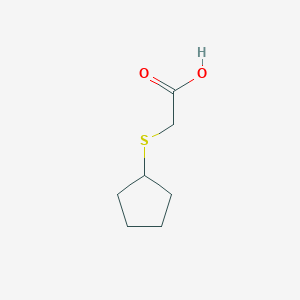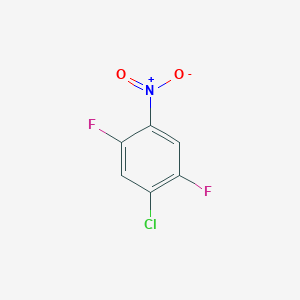
Docétaxel-d9
Vue d'ensemble
Description
Docetaxel-d9: is a deuterated form of docetaxel, a taxoid antineoplastic agent used in the treatment of various cancers, including breast cancer, prostate cancer, gastric adenocarcinoma, and head and neck cancer . The deuterated version, Docetaxel-d9, is used in scientific research to study the pharmacokinetics and metabolic pathways of docetaxel.
Applications De Recherche Scientifique
Docetaxel-d9 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of docetaxel.
Metabolic Pathway Analysis: To identify and characterize the metabolites of docetaxel.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Cancer Research: To evaluate the efficacy and safety of docetaxel in preclinical and clinical studies.
Nanotechnology: Docetaxel-loaded nanoplatforms are being explored to enhance antitumor efficacy and reduce side effects.
Analyse Biochimique
Biochemical Properties
Docetaxel-d9 plays a crucial role in biochemical reactions, particularly in the stabilization of microtubules. It interacts with tubulin, a protein that polymerizes to form microtubules, thereby inhibiting their depolymerization. This interaction prevents the disassembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Docetaxel-d9 also interacts with proteins such as Bcl-2 and Bcl-xL, inhibiting their anti-apoptotic functions .
Cellular Effects
Docetaxel-d9 exerts significant effects on various cell types and cellular processes. It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This compound influences cell signaling pathways by inhibiting the activation of anti-apoptotic genes such as Bcl-2 and Bcl-xL, and promoting the expression of cell cycle inhibitors like p27 . Additionally, Docetaxel-d9 affects cellular metabolism by disrupting microtubule dynamics, which are essential for intracellular transport and cell division .
Molecular Mechanism
At the molecular level, Docetaxel-d9 binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This binding prevents the normal dynamic reorganization of the microtubule network, which is essential for mitosis. The inhibition of microtubule depolymerization leads to the formation of stable, non-functional microtubule bundles, causing cell cycle arrest at the metaphase-anaphase transition . Docetaxel-d9 also triggers apoptosis through the intrinsic pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Docetaxel-d9 change over time. Initially, it induces cell cycle arrest and apoptosis within hours of treatment. Over extended periods, Docetaxel-d9 demonstrates stability, maintaining its efficacy in inhibiting cell proliferation and inducing cell death. Long-term exposure can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its effectiveness .
Dosage Effects in Animal Models
The effects of Docetaxel-d9 vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth with minimal toxicity. At higher doses, Docetaxel-d9 can cause significant adverse effects, including neutropenia, gastrointestinal toxicity, and hepatotoxicity . The therapeutic window is narrow, and careful dose optimization is required to balance efficacy and toxicity.
Metabolic Pathways
Docetaxel-d9 is metabolized primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathway involves the oxidation of the tert-butyl group on the side chain at the C-13 position of the taxane ring, leading to the formation of several metabolites . These metabolic processes are crucial for the elimination of Docetaxel-d9 from the body and can influence its pharmacokinetic and pharmacodynamic profiles.
Transport and Distribution
Docetaxel-d9 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds extensively to plasma proteins, including alpha-1-acid glycoprotein, albumin, and lipoproteins, which facilitate its distribution . The compound accumulates in tumor tissues due to the enhanced permeability and retention effect, allowing for targeted delivery to cancer cells .
Subcellular Localization
Within cells, Docetaxel-d9 localizes primarily to the cytoplasm, where it interacts with microtubules. It does not require specific targeting signals or post-translational modifications for its activity. The stabilization of microtubules in the cytoplasm disrupts various cellular processes, including mitosis and intracellular transport, leading to cell cycle arrest and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Docetaxel-d9 involves the incorporation of deuterium atoms into the docetaxel molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The specific synthetic routes and reaction conditions for Docetaxel-d9 are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of Docetaxel-d9 typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to meet regulatory standards for pharmaceutical compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Docetaxel-d9, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Docetaxel can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include hydroxylated and reduced metabolites, which are studied to understand the metabolic pathways and pharmacokinetics of Docetaxel-d9.
Mécanisme D'action
Docetaxel-d9 exerts its effects by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal function of cell division, leading to the inhibition of DNA, RNA, and protein synthesis . The primary molecular targets are the microtubules, and the pathways involved include the suppression of microtubule dynamic assembly and disassembly .
Comparaison Avec Des Composés Similaires
Paclitaxel: Another taxane that stabilizes microtubules but has different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy in certain cancers.
Vincristine: A vinca alkaloid that destabilizes microtubules, leading to cell cycle arrest.
Uniqueness of Docetaxel-d9: Docetaxel-d9 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research to study the detailed mechanisms and interactions of docetaxel.
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-ZYSSTJHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Docetaxel-d9 in analyzing Docetaxel levels?
A1: Docetaxel-d9 is a deuterated form of Docetaxel, meaning it has some of its hydrogen atoms replaced with deuterium (heavy hydrogen). This alteration does not significantly change its chemical behavior, but it makes Docetaxel-d9 distinguishable from Docetaxel when using mass spectrometry. This makes Docetaxel-d9 an ideal internal standard for quantifying Docetaxel in biological samples like serum [].
Q2: How does the use of Docetaxel-d9 improve the accuracy of Docetaxel quantification?
A2: Using an internal standard like Docetaxel-d9 helps correct for variations during sample preparation and analysis. Since Docetaxel-d9 behaves almost identically to Docetaxel during these processes, any loss or variation affecting Docetaxel will similarly affect Docetaxel-d9. By comparing the measured ratio of Docetaxel to Docetaxel-d9, scientists can obtain a more accurate quantification of Docetaxel, even if some sample is lost during processing [].
Q3: What is the significance of using Turbulent Flow Liquid Chromatography (TFC-HPLC) combined with Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in this context?
A3: TFC-HPLC is a highly efficient separation technique that allows for rapid and effective separation of Docetaxel from other components in serum []. Coupling this with ESI-MS/MS, a highly sensitive and specific detection method, enables the accurate quantification of Docetaxel even at very low concentrations within complex biological matrices like serum [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















